molecular formula C₁₄H₂₀N₂O₃ B1160636 6-Hydroxy Pindolol

6-Hydroxy Pindolol

Cat. No.: B1160636
M. Wt: 264.32
Attention: For research use only. Not for human or veterinary use.
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Description

Pindolol (C₁₄H₂₀N₂O₂) is a non-selective β-adrenergic receptor blocker with intrinsic sympathomimetic activity (ISA), classified as a second-generation β-blocker. It is clinically used to treat hypertension, angina, and glaucoma, and has gained attention for its off-label use in augmenting antidepressant therapies . Structurally, pindolol contains an indole moiety linked to an isopropylaminopropoxy side chain, contributing to its unique pharmacokinetic and pharmacodynamic properties, including moderate lipophilicity and partial β1/β2-adrenoceptor agonism . Its pKa is 9.49, with protonation occurring at the amino group under physiological conditions .

Properties

Molecular Formula

C₁₄H₂₀N₂O₃

Molecular Weight

264.32

Origin of Product

United States

Comparison with Similar Compounds

Efficacy in Hypertension

Pindolol’s antihypertensive efficacy is comparable to other β-blockers (e.g., atenolol, metoprolol, propranolol) but distinguishes itself through ISA, which reduces resting bradycardia. Key findings include:

  • Cardioselective β-blockers (atenolol, metoprolol): Similar blood pressure (BP) reduction but greater heart rate reduction compared to pindolol .
  • Non-selective β-blockers with ISA (oxprenolol): Pindolol demonstrates superior BP control (≈15% greater efficacy) and fewer side effects .
  • Dosage equivalence: Pindolol requires lower daily doses (24 mg) compared to atenolol (138 mg) or metoprolol (234 mg) for equivalent BP reduction .

Table 1: Comparative Efficacy in Hypertension

Compound ISA Selectivity Avg. Daily Dose (mg) Heart Rate Reduction
Pindolol Yes Non-selective 24 Minimal
Atenolol No β1-selective 138 Significant
Metoprolol No β1-selective 234 Significant
Oxprenolol Yes Non-selective 60–160 Moderate

Hemodynamic Effects

Pindolol preserves cardiac output better than atenolol due to ISA. In a double-blind study:

  • Atenolol: Reduced systolic BP by 17% but lowered heart rate by 12 bpm .

Receptor Selectivity and Agonist Activity

  • β1/β2-Adrenoceptors: Pindolol exhibits β2-selectivity (ratio = 3.0), higher than alprenolol (2.0) and oxprenolol (1.4), enhancing vasodilation in vascular beds .
  • 5-HT1A receptors : Unlike other β-blockers, pindolol acts as a partial agonist at 5-HT1A autoreceptors, modulating serotonin release. This property underpins its role in augmenting SSRIs (e.g., citalopram) for depression .

Table 2: Receptor Activity Profile

Compound β1 Selectivity β2 Selectivity 5-HT1A Activity
Pindolol Non-selective 3.0 Partial agonist
Atenolol High None None
Propranolol Non-selective None None
Labetalol Non-selective None α1-blockade

Pharmacokinetic Properties

  • First-pass metabolism: Pindolol has a lower first-pass extraction (13%) compared to propranolol (70%), improving bioavailability .
  • Permeability: Molecular dynamics simulations show pindolol’s membrane permeability is lower than propranolol but higher than atenolol, influenced by electrostatic interactions and hydrogen bonding .

Table 3: Pharmacokinetic Comparison

Compound First-Pass Extraction (%) Membrane Permeability
Pindolol 13 Moderate
Propranolol 70 High
Atenolol 10 Low

Side Effects and Tolerability

Pindolol causes fewer β-blocker-associated side effects (e.g., fatigue, cold extremities) but has unique drawbacks:

  • Central effects: Higher incidence of sleep disturbances and vivid dreams compared to atenolol or labetalol .

Q & A

Basic: What electrochemical methods are effective for detecting Pindolol in biological samples?

Answer:
Square-wave stripping voltammetry (SWSV) using reduced graphene oxide-modified glassy carbon (RGO-GC) electrodes is a validated method. Key parameters include:

  • pH optimization : BR buffer at pH 5.0 maximizes signal intensity .
  • Detection range : 1 × 10⁻⁷ to 1 × 10⁻⁵ mol L⁻¹, with a detection limit of 2.6 × 10⁻⁸ mol L⁻¹ .
  • Validation : Precision (repeatability <5% RSD), accuracy (recovery studies in urine/pharmaceuticals), and interference testing (e.g., indole moiety specificity) are critical .

Basic: What receptor interactions underlie Pindolol's pharmacological effects?

Answer:
Pindolol acts as a:

  • Non-selective β-blocker : Inhibits β₁/β₂-adrenergic receptors, reducing heart rate and blood pressure .
  • Partial 5-HT1A antagonist : Blocks presynaptic autoreceptors to enhance serotonin release, theorized to accelerate antidepressant effects .
  • Dose-dependent effects : At 10–50 µg/kg in rats, it exhibits hypotension and tachycardia due to β-blockade and membrane stabilization .

Advanced: How can contradictory findings in Pindolol's augmentation of antidepressants be resolved?

Answer:
Discrepancies between open-label and controlled trials arise from:

  • Study design : Open-label studies report accelerated antidepressant response, but placebo-controlled trials (e.g., fluoxetine/pindolol) show no significant difference in remission rates .
  • Patient heterogeneity : Resistant vs. non-resistant depression subgroups; prior treatment history (e.g., SSRI non-responders vs. naïve patients) .
  • Dosing : Plasma levels of ~10 ng/mL are required for 5-HT1A receptor occupancy, but suboptimal dosing may explain null results .
    Recommendation : Larger RCTs with stratified cohorts and pharmacokinetic monitoring .

Advanced: What methodological challenges arise when extrapolating Pindolol's preclinical data to clinical trials?

Answer:

  • Species differences : Rat epididymal vas deferens studies show Pindolol blocks 6-nitrodopamine-induced contractions but not catecholamines, suggesting receptor specificity that may not translate to humans .
  • Dose equivalence : Preclinical ethanol intake reduction in animal models (e.g., binge-drinking rodents) requires careful scaling to human equivalents .
  • Outcome measures : Preclinical endpoints (e.g., ethanol consumption) vs. clinical metrics (e.g., relapse rates, craving scales) .

Basic: What pharmacokinetic (PK) parameters are critical for Pindolol studies?

Answer:

  • Two-compartment model : Clearance (CL) = 443 mL/min, volume of distribution (Vβ) = 1.2 L/kg in humans .
  • Half-life : ~3–4 hours, necessitating TID dosing in clinical trials .
  • Analytical validation : HPLC or LC-MS/MS for plasma quantification, ensuring sensitivity to ng/mL levels .

Advanced: How do experimental designs influence Pindolol's observed effects on 5-HT1A receptors?

Answer:

  • In vitro vs. in vivo : Functional assays (e.g., rat brain slices) show presynaptic 5-HT1A autoreceptor blockade, but in vivo human PET imaging is needed to confirm target engagement .
  • Temporal factors : Open-label trials with 8-week follow-ups show antiobsessional response latency differences, but double-blind studies (e.g., fluvoxamine/pindolol) find no acceleration, suggesting disease-specific mechanisms .

Basic: What are key considerations for validating Pindolol detection in complex matrices?

Answer:

  • Matrix effects : Urine samples require protein precipitation (e.g., acetonitrile) and pH adjustment to minimize interference .
  • Calibration : Standard addition method for pharmaceutical formulations to account for excipient interactions .
  • Cross-validation : Compare voltammetric results with HPLC to confirm accuracy .

Advanced: Why do Pindolol's cardiovascular effects vary between normotensive and hypertensive models?

Answer:

  • Dose-response : In normotensive rats, 50 µg/kg induces hypotension, while hypertensive models show attenuated responses due to altered β-receptor density .
  • Receptor desensitization : Chronic hypertension downregulates β-adrenergic receptors, reducing Pindolol’s efficacy .
    Methodological note : Use telemetry in conscious animals to avoid anesthesia-induced artifact .

Advanced: How can researchers optimize translational studies for Pindolol in alcohol use disorders (AUDs)?

Answer:

  • Preclinical rigor : Use multiple animal models (e.g., binge vs. dependence paradigms) to mimic human AUD heterogeneity .
  • Biomarkers : Pair behavioral outcomes (e.g., ethanol intake) with neurochemical markers (e.g., dopamine release in nucleus accumbens) .
  • Trial design : Phase IIa studies with adaptive dosing and crossover arms to assess rapid efficacy .

Basic: What statistical approaches are appropriate for analyzing Pindolol's clinical trial data?

Answer:

  • Primary endpoints : Repeated-measures ANOVA for longitudinal data (e.g., Hamilton Depression Scale scores over 6 weeks) .
  • Survival analysis : Time-to-event models for assessing latency to response in antidepressant augmentation trials .
  • Power calculation : Account for dropout rates (e.g., 20–30% in resistant depression trials) and effect size (Cohen’s d ≥0.5) .

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